Introduction: The Strategic Value of a Substituted Pyridine
Introduction: The Strategic Value of a Substituted Pyridine
An In-depth Technical Guide to 4-Bromo-3,5-dimethylpyridine: Properties, Synthesis, and Applications
In the landscape of modern synthetic chemistry, the pyridine scaffold remains a cornerstone, integral to pharmaceuticals, agrochemicals, and materials science.[1] Within this class, halogenated pyridines serve as exceptionally versatile intermediates, acting as linchpins in the assembly of complex molecular architectures. 4-Bromo-3,5-dimethylpyridine (also known as 4-bromo-3,5-lutidine) is a prime exemplar of such a strategic building block. Its unique substitution pattern—a bromine atom at the C4 position flanked by two methyl groups—offers a confluence of steric and electronic properties that can be masterfully exploited in targeted synthesis. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the methyl groups modulate the electronic nature of the ring and provide steric influence that can be crucial for directing subsequent reactions or for establishing specific binding interactions in a biological target.
This guide provides an in-depth technical overview of 4-Bromo-3,5-dimethylpyridine, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and application.
PART 1: Physicochemical and Spectroscopic Profile
The foundational properties of a chemical reagent dictate its handling, reactivity, and analytical characterization. 4-Bromo-3,5-dimethylpyridine is a solid at room temperature with a well-defined molecular structure that gives rise to a predictable spectroscopic signature.
Core Chemical Properties
A summary of the key physicochemical properties for 4-Bromo-3,5-dimethylpyridine is presented below.[2][3][4]
| Property | Value | Source |
| IUPAC Name | 4-bromo-3,5-dimethylpyridine | [4] |
| CAS Number | 201286-65-9 | [4] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| Appearance | Solid (form may vary) | N/A |
| Density | 1.415 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 2.3 | [2] |
| Topological Polar Surface Area | 12.9 Ų | [2][3] |
Chemical Structure
The structural arrangement of 4-Bromo-3,5-dimethylpyridine is key to its reactivity.
Caption: Chemical structure of 4-Bromo-3,5-dimethylpyridine.
Spectroscopic Characterization
While a dedicated peer-reviewed spectrum was not available in the searched literature, the expected NMR and IR data can be reliably predicted based on its structure and data from close analogs.[5][6]
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¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the molecule's C₂ symmetry, the two methyl groups are chemically equivalent and should appear as a single sharp singlet (integrating to 6H), likely in the range of δ 2.3-2.5 ppm. The two protons on the pyridine ring (at C2 and C6) are also equivalent and should appear as a single singlet (integrating to 2H) in the aromatic region, expected around δ 8.2-8.5 ppm.
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¹³C NMR: The carbon NMR spectrum will reflect the symmetry as well. One would expect to see five distinct signals: one for the two equivalent methyl carbons (around δ 18-22 ppm), one for the bromine-bearing carbon (C4, likely δ 120-125 ppm), one for the methyl-bearing carbons (C3/C5, likely δ 140-145 ppm), and one for the C2/C6 carbons (likely δ 150-155 ppm).
-
IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations from the methyl groups and the aromatic ring just above 3000 cm⁻¹. Strong absorptions corresponding to C=C and C=N stretching of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. A C-Br stretching vibration would be observed in the fingerprint region, typically below 700 cm⁻¹.
PART 2: Synthesis and Manufacturing
The synthesis of 4-Bromo-3,5-dimethylpyridine is typically achieved through the direct electrophilic bromination of its parent heterocycle, 3,5-dimethylpyridine (3,5-lutidine). The electron-rich nature of the lutidine ring makes it susceptible to electrophilic attack, but the inherent lower reactivity of pyridines compared to benzene requires carefully chosen conditions to achieve regioselective bromination at the C4 position.
Synthetic Workflow: Electrophilic Bromination
The direct bromination of 3,5-lutidine is the most logical and industrially viable route. The choice of brominating agent and catalyst is critical. A common method for halogenating pyridines involves the use of elemental bromine in the presence of a Lewis acid like AlCl₃ or in a strong acid medium.[6] The acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, but the C4 position remains the most favorable site for substitution due to the directing effects of the two methyl groups.
Caption: Representative workflow for the synthesis of 4-Bromo-3,5-dimethylpyridine.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure adapted from established methods for the bromination of substituted pyridines.[6] As with any chemical reaction, it should be performed by trained personnel with appropriate safety precautions.
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a constant pressure dropping funnel. The system is purged with dry nitrogen.
-
Charging Reagents: Charge the flask with aluminum chloride (AlCl₃, 1.3 equivalents) and potassium bromide (KBr, 0.2 equivalents). To the dropping funnel, add 3,5-dimethylpyridine (1.0 equivalent).
-
Complex Formation: Under a nitrogen atmosphere and with vigorous stirring, add the 3,5-dimethylpyridine dropwise to the flask at room temperature. Stir the resulting mixture for 1 hour to allow for complex formation.
-
Bromination: Heat the reaction mixture to 120°C. Add elemental bromine (Br₂, 1.3 equivalents) slowly via the dropping funnel over approximately 1 hour.
-
Reaction: Maintain the temperature at 120°C and continue stirring for 26 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with stirring.
-
Neutralization: Cautiously adjust the pH of the aqueous mixture to ~7-8 by adding a concentrated sodium hydroxide (NaOH) solution. Ensure the mixture is well-stirred and temperature is controlled during this exothermic step.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to yield pure 4-Bromo-3,5-dimethylpyridine.
PART 3: Chemical Reactivity and Synthetic Utility
The synthetic power of 4-Bromo-3,5-dimethylpyridine stems from the reactivity of the C-Br bond. This bond is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds in modern organic synthesis.[7][8]
Caption: Key cross-coupling reactions of 4-Bromo-3,5-dimethylpyridine.
Suzuki-Miyaura Coupling
This reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester).[8][9]
-
Causality & Insight: The Suzuki coupling is highly valued for its functional group tolerance and the general stability and low toxicity of the boronic acid reagents. For 4-Bromo-3,5-dimethylpyridine, this reaction allows for the direct installation of a wide variety of aryl or heteroaryl substituents at the C4 position. This is a critical step in building the core of many complex molecules. The choice of palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and base (e.g., K₂CO₃, Cs₂CO₃) is crucial and must be optimized for specific substrates to prevent side reactions like protodeboronation.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[7][10]
-
Causality & Insight: This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] Applying this to 4-Bromo-3,5-dimethylpyridine enables the introduction of diverse amine functionalities, from simple alkylamines to complex anilines or heterocycles. The key to a successful Buchwald-Hartwig amination is the ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are essential to promote the reductive elimination step that forms the C-N bond and regenerates the active catalyst.[10][11]
Sonogashira Coupling
This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond, a valuable linkage in materials science and medicinal chemistry.
-
Causality & Insight: The Sonogashira coupling typically uses a dual-catalyst system of palladium and copper(I). This reaction provides a direct route to alkynylpyridines, which can serve as precursors for many other functional groups or as components in conjugated materials. The steric hindrance from the flanking methyl groups in 4-Bromo-3,5-dimethylpyridine is not typically prohibitive for this reaction due to the linear nature of the alkyne coupling partner.
PART 4: Applications in Drug Discovery
The true value of an intermediate like 4-Bromo-3,5-dimethylpyridine is realized in its application. It serves as a key building block in the synthesis of high-value compounds, particularly in the pharmaceutical sector.
Case Study: Modulators of Liver X Receptor (LXR)
A significant application of 4-Bromo-3,5-dimethylpyridine is in the preparation of modulators for the Liver X Receptor (LXR).[11] LXRs are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis.[12] LXR modulators are being investigated as potential therapeutics for atherosclerosis, inflammation, and Alzheimer's disease.[12][13]
In the synthesis of certain indazole-based LXR modulators, 4-Bromo-3,5-dimethylpyridine can be used to introduce the 3,5-dimethyl-4-pyridyl moiety onto a core structure.[13] This is typically achieved via a Suzuki coupling reaction where the 4-bromo-3,5-dimethylpyridine is converted to its corresponding boronic acid or ester and then coupled with another halogenated core, or vice-versa. The 3,5-dimethylpyridine fragment often plays a crucial role in establishing the desired pharmacological profile, potentially improving properties like metabolic stability, potency, or selectivity. The development of LXR modulators that reduce atherosclerotic lesions without causing an undesirable increase in liver triglycerides is a major goal, and the fine-tuning of molecular structure with fragments derived from intermediates like 4-bromo-3,5-dimethylpyridine is key to achieving this delicate balance.[13]
PART 5: Safety and Handling
Scientific integrity demands a commitment to safety. 4-Bromo-3,5-dimethylpyridine possesses specific hazards that require careful management.
-
GHS Hazard Statements: Based on aggregated data, this compound is classified with the following hazards[2][3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318/H319: Causes serious eye damage / Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocols (Self-Validating System):
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
References
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ChemSynthesis. (n.d.). 4-(2-bromoethyl)-3,5-dimethylpyridine. Retrieved from [Link]
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PubMed. (2014). The medicinal chemistry of liver X receptor (LXR) modulators. Retrieved from [Link]
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ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
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Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
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MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3,5-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (2008). Indazole-based liver X receptor (LXR) modulators with maintained atherosclerotic lesion reduction activity but diminished stimulation of hepatic triglyceride synthesis. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
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ResearchGate. (2016). 3,5-Dibromo-4-methylpyridine. Retrieved from [Link]
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ResearchGate. (2008). Indazole-Based Liver X Receptor (LXR) Modulators with Maintained Atherosclerotic Lesion Reduction Activity but Diminished Stimulation of Hepatic Triglyceride Synthesis. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of 2-Bromo-3,5-dimethylpyridine in Fine Chemical Synthesis. Retrieved from [Link]
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MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]
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MDPI. (2023). Designing Next-Generation Drug-like Molecules for Medicinal Applications. Retrieved from [Link]
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MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
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